molecular formula C15H10ClN3OS2 B13220123 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B13220123
M. Wt: 347.8 g/mol
InChI Key: LPUHCLJOYMWZKC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique structure combining furan, pyrimidine, and thiophene rings

Preparation Methods

The synthesis of 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of thiophene rings: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Chloromethylation: The chloromethyl group can be introduced using chloromethylating agents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to different oxidation states and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases, which are crucial for cell growth and proliferation . The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar compounds include other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and biological activities. 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its combination of furan, pyrimidine, and thiophene rings, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C15H10ClN3OS2

Molecular Weight

347.8 g/mol

IUPAC Name

2-(chloromethyl)-5,6-dithiophen-2-ylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H10ClN3OS2/c16-7-10-18-14(17)12-11(8-3-1-5-21-8)13(20-15(12)19-10)9-4-2-6-22-9/h1-6H,7H2,(H2,17,18,19)

InChI Key

LPUHCLJOYMWZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CS4

Origin of Product

United States

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